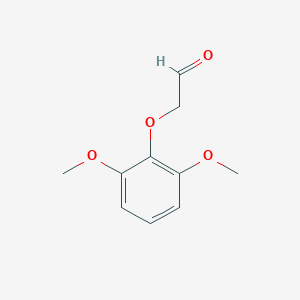

2,6-Dimethoxyphenoxyacetaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H12O4 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

2-(2,6-dimethoxyphenoxy)acetaldehyde |

InChI |

InChI=1S/C10H12O4/c1-12-8-4-3-5-9(13-2)10(8)14-7-6-11/h3-6H,7H2,1-2H3 |

InChI Key |

UOBSJOUJKBGJMU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)OCC=O |

Origin of Product |

United States |

Foundational & Exploratory

2,6-Dimethoxyphenoxyacetaldehyde CAS number and safety data

An In-Depth Technical Guide to 2,6-Dimethoxyphenoxyacetaldehyde

Foreword: Navigating the Chemistry of a Novel Aldehyde

The absence of a formal Safety Data Sheet (SDS) necessitates a rigorous, first-principles approach to safety. The protocols and data within this document are therefore built upon a composite analysis of the compound's core structural motifs: the 2,6-dimethoxyphenol backbone and the highly reactive aldehyde functional group. This guide is intended for researchers and drug development professionals who are equipped to handle reactive chemical species and understand the importance of treating novel compounds with the utmost caution.

Part 1: Compound Identification and Inferred Properties

This compound is an aromatic ether-aldehyde. Its structure combines the stable, electron-rich dimethoxyphenoxy group with the electrophilic and volatile acetaldehyde moiety. This duality dictates its reactivity and handling requirements.

Structural Information

-

IUPAC Name: 2-(2,6-dimethoxyphenoxy)acetaldehyde

-

Molecular Formula: C₁₀H₁₂O₄

-

Molecular Weight: 196.20 g/mol

-

CAS Number: Not Assigned

Inferred Physicochemical Properties

The following properties are estimated based on structural analogues like 2,6-dimethoxyphenol and other phenoxyacetaldehydes. Empirical verification is required.

| Property | Inferred Value / Observation | Rationale and Key Considerations |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid. | The 2,6-dimethoxyphenol precursor is an off-white solid, while many short-chain aldehydes are liquids. The final compound's state is intermediate. |

| Odor | Likely possesses a sharp, possibly pungent or slightly sweet odor. | Aromatic aldehydes often have distinct scents. The high volatility of the aldehyde group will contribute significantly to its odor profile. |

| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate, Acetone). | The ether linkage and aromatic ring confer significant organic character. |

| Boiling Point | Estimated to be >250 °C (at atmospheric pressure). | The boiling point will be significantly higher than acetaldehyde due to the larger molecular weight but may be prone to decomposition at high temperatures. |

| Stability | Considered a reactive and unstable compound. | Aldehydes are susceptible to oxidation (forming carboxylic acids), polymerization (especially in the presence of acid/base traces), and self-condensation reactions.[1] |

Part 2: Synthesis Protocol - A Two-Step Approach

The most logical and field-proven route to synthesize this compound is a two-step process. This involves an initial Williamson ether synthesis to form a stable, protected intermediate, followed by a deprotection step to reveal the reactive aldehyde. This strategy avoids handling unstable halo-acetaldehydes directly.

Principle of the Synthesis

The synthesis hinges on the nucleophilic attack of the 2,6-dimethoxyphenoxide ion on an electrophilic, two-carbon synthon. To manage the high reactivity of the aldehyde, we use 2-bromoacetaldehyde dimethyl acetal, a commercially available and stable equivalent. The dimethyl acetal group serves as a robust protecting group that can be removed in the final step.[2][3]

Detailed Experimental Methodology

Step 1: Williamson Ether Synthesis to form 1-(2,2-dimethoxyethoxy)-2,6-dimethoxybenzene

This reaction forms the core ether linkage via an Sₙ2 mechanism.[4][5][6]

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 2,6-dimethoxyphenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution. Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

-

Nucleophilic Substitution: Add 2-bromoacetaldehyde dimethyl acetal (1.2 eq) dropwise to the stirred suspension.

-

Reaction: Heat the reaction mixture to 80 °C and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Workup: Cool the mixture to room temperature and pour it into cold deionized water. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Remove the solvent under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel to yield the pure acetal intermediate.

Step 2: Acid-Catalyzed Deprotection to this compound

This step hydrolyzes the acetal to unveil the target aldehyde. This should be performed immediately before the compound is to be used.

-

Reaction Setup: Dissolve the purified acetal intermediate (1.0 eq) from Step 1 in a mixture of acetone and water (e.g., 4:1 v/v).

-

Acid Catalyst: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (TsOH) or Amberlyst-15 resin.[1]

-

Hydrolysis: Stir the reaction at room temperature. The deprotection is typically rapid; monitor closely by TLC (staining with 2,4-dinitrophenylhydrazine solution will show a new orange/yellow spot for the aldehyde product).

-

Neutralization & Extraction: Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Remove the acetone under reduced pressure. Extract the aqueous residue three times with dichloromethane (DCM).

-

Final Steps: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Carefully concentrate the solution under reduced pressure at low temperature (<30 °C) to yield the final product. Crucially, do not over-dry or heat, as this can induce polymerization.

Synthesis Workflow Diagram

Caption: Mandatory safety workflow for handling this compound.

References

- BenchChem. (n.d.). Application Notes and Protocols for Safe Handling and Storage of Volatile Aldehydes.

- BenchChem. (n.d.). Best practices for handling and storing volatile aldehyde standards.

- Stanford University. (n.d.). Acetaldehyde Safety Data. Retrieved from Stanford University Environmental Health & Safety.

- Thermo Fisher Scientific. (2025). Safety Data Sheet for 1-(2-Hydroxy-4,6-dimethoxyphenyl)ethan-1-one.

- Fisher Scientific. (2025). Safety Data Sheet for 2,6-Dimethoxyphenoxyacetic acid.

- CDN Isotopes. (2016). Safety Data Sheet for Acetaldehyde Dimethyl Acetal-d10.

-

Chemistry Steps. (2022). The Williamson Ether Synthesis. Retrieved from [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

- The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals.

- Loba Chemie. (2017). 2,6-DIMETHOXYPHENOL EXTRA PURE MSDS.

- MetaSci. (n.d.). Safety Data Sheet 2,6-Dimethoxyphenol.

-

Smith, C. J., & Hansch, C. (2002). The relative toxicity of substituted phenols reported in cigarette mainstream smoke. Toxicological Sciences, 69(1), 265–276. Retrieved from [Link]

- Royal Society of Chemistry. (2018). Supporting Information for an article on phenoxyacetaldehyde synthesis.

-

Ghanayem, B. I. (2006). Joint toxicity of alkoxyethanol mixtures: Contribution of in silico applications. Toxicology and Applied Pharmacology, 213(2), 148-156. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. synarchive.com [synarchive.com]

- 3. Dimethyl Acetals [organic-chemistry.org]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

2-(2,6-Dimethoxyphenoxy)acetaldehyde molecular weight and formula

An In-Depth Technical Guide to 2-(2,6-Dimethoxyphenoxy)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive scientific overview of 2-(2,6-Dimethoxyphenoxy)acetaldehyde, a specialized organic compound with potential applications as a building block in medicinal chemistry and materials science. While not extensively cataloged in commercial databases, its molecular structure—featuring a reactive aldehyde, an ether linkage, and an electron-rich aromatic ring—suggests significant synthetic utility. This document extrapolates its physicochemical properties, proposes robust synthetic and analytical protocols, and explores its potential reactivity and applications. All theoretical data and proposed methodologies are grounded in established chemical principles and data from closely related, well-characterized analogs.

Core Molecular Profile

2-(2,6-Dimethoxyphenoxy)acetaldehyde is an aromatic aldehyde characterized by an acetaldehyde moiety linked via an ether bond to a 2,6-dimethoxyphenyl group. The presence of the unhindered aldehyde function makes it a potent electrophile and a versatile precursor for a wide array of chemical transformations.

Molecular Structure and Formula

The structural arrangement of 2-(2,6-Dimethoxyphenoxy)acetaldehyde dictates its chemical behavior. The key functional groups are the terminal aldehyde, the flexible ether linkage, and the sterically hindered yet electronically activated dimethoxy-substituted phenyl ring.

-

Chemical Formula: C₁₀H₁₂O₄

-

Molecular Weight (Molar Mass): 196.20 g/mol

-

IUPAC Name: 2-(2,6-Dimethoxyphenoxy)acetaldehyde

-

SMILES: COC1=CC=CC=C1OC(C=O)OC

-

InChI Key: (Predicted) A unique InChI identifier would be generated upon synthesis and characterization.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties based on computational models and comparison with analogous structures like 2-(2-methoxyphenoxy)acetaldehyde[1] and 2,6-dimethoxybenzaldehyde.

| Property | Predicted Value | Reference / Basis for Prediction |

| Molecular Weight | 196.20 g/mol | Calculated from formula C₁₀H₁₂O₄ |

| Appearance | Colorless to pale yellow oil or low-melting solid | Analogy with similar aromatic aldehydes |

| Boiling Point | > 250 °C (Estimated) | Higher than acetaldehyde (20.2 °C) due to increased mass and polarity[2] |

| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, Acetone). Limited solubility in water. | Based on the presence of both polar (ether, aldehyde) and nonpolar (aromatic ring) groups |

| XLogP3 | ~1.5 - 2.5 | Estimated based on related structures; indicates moderate lipophilicity |

| Hydrogen Bond Donors | 0 | No O-H or N-H bonds |

| Hydrogen Bond Acceptors | 4 (Three ether oxygens, one aldehyde oxygen) | Based on Lewis structure |

| Rotatable Bonds | 4 | Indicates significant conformational flexibility |

Synthesis and Purification

A robust and logical pathway for the synthesis of 2-(2,6-Dimethoxyphenoxy)acetaldehyde is the Williamson ether synthesis, a reliable method for forming ether linkages. This would be followed by a standard acidic workup to deprotect the aldehyde.

Proposed Synthetic Workflow

The synthesis involves two primary stages: ether formation and acetal deprotection.

Caption: Proposed two-step synthesis and purification workflow for 2-(2,6-Dimethoxyphenoxy)acetaldehyde.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Williamson ether synthesis and acetal deprotection.[3][4]

Materials and Reagents:

-

2,6-Dimethoxyphenol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

2-Bromoacetaldehyde diethyl acetal

-

Anhydrous Dimethylformamide (DMF)

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (EtOAc)

Step 1: Synthesis of 2-(2,6-Dimethoxyphenoxy)acetaldehyde diethyl acetal

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add 2,6-dimethoxyphenol (1.0 eq). Dissolve it in anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

-

Nucleophilic Substitution: Cool the resulting sodium phenoxide solution back to 0 °C. Add 2-bromoacetaldehyde diethyl acetal (1.2 eq) dropwise via a syringe.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel and extract three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step 2: Deprotection and Purification

-

Hydrolysis: Dissolve the crude protected intermediate from Step 1 in a mixture of tetrahydrofuran (THF) and 1 M HCl.

-

Reaction: Stir the solution at room temperature for 4-6 hours, monitoring the disappearance of the starting material by TLC.

-

Extraction: Neutralize the reaction carefully with a saturated sodium bicarbonate solution. Extract the product three times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent to yield the pure 2-(2,6-Dimethoxyphenoxy)acetaldehyde.

Chemical Reactivity and Synthetic Applications

The aldehyde functional group is the primary center of reactivity, making this molecule a valuable synthon in drug development.

Caption: Key reaction pathways for the aldehyde functional group.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 2-(2,6-dimethoxyphenoxy)acetic acid, a potentially valuable fragment for amide couplings.

-

Reduction: Reduction with agents like sodium borohydride will yield the primary alcohol, 2-(2,6-dimethoxyphenoxy)ethanol.

-

Reductive Amination: This is a cornerstone of medicinal chemistry for installing amine functionalities. Reaction with a primary or secondary amine in the presence of a mild reducing agent like sodium triacetoxyborohydride will form a new C-N bond.

-

C-C Bond Formation: The aldehyde is an excellent electrophile for reactions like the Wittig olefination (forming alkenes), Grignard reactions (forming secondary alcohols), and aldol condensations.[5] These reactions allow for significant scaffold elaboration.

The dimethoxyphenyl moiety is generally stable but can influence the molecule's pharmacokinetic profile. Aldehydes are substrates for metabolic enzymes like aldehyde oxidase (AO), which can be a critical consideration in drug design.[6]

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for verifying the identity and purity of the synthesized product.

Spectroscopic Analysis (Predicted)

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ 9.8 (s, 1H): Aldehyde proton (-CHO).δ 7.0-7.2 (m, 1H): Aromatic proton (para to ether).δ 6.5-6.7 (m, 2H): Aromatic protons (ortho to ether).δ 4.6 (s, 2H): Methylene protons (-O-CH₂-CHO).δ 3.9 (s, 6H): Methoxy protons (-OCH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~200: Aldehyde carbonyl carbon.δ ~153: Aromatic carbons attached to methoxy groups.δ ~135: Aromatic carbon para to ether linkage.δ ~124: Aromatic carbon ortho to ether linkage.δ ~105: Aromatic carbons meta to ether linkage.δ ~75: Methylene carbon (-O-CH₂-).δ ~56: Methoxy carbons (-OCH₃). |

| FT-IR (neat) | ~2820 & 2720 cm⁻¹: Characteristic C-H stretch of an aldehyde (Fermi doublet).~1725 cm⁻¹: Strong C=O stretch of the aldehyde.~1250 & 1100 cm⁻¹: C-O stretches of the aryl ether and methoxy groups. |

| Mass Spectrometry (ESI+) | [M+H]⁺ = 197.08: Protonated molecular ion.[M+Na]⁺ = 219.06: Sodium adduct. |

Chromatographic Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, GC-MS is a suitable method for purity assessment and identification.[7] Derivatization may be required for complex matrices.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column using a water/acetonitrile or water/methanol gradient would be effective for purity analysis. UV detection at ~270 nm should be appropriate due to the aromatic ring.

Safety and Handling

While specific toxicity data for 2-(2,6-Dimethoxyphenoxy)acetaldehyde is unavailable, general precautions for handling aromatic aldehydes should be strictly followed.

-

Engineering Controls: Handle in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Toxicological Profile: Aldehydes are often classified as irritants to the skin, eyes, and respiratory tract. They can also be sensitizers.[8] Avoid inhalation of vapors and direct contact with skin.

Conclusion

2-(2,6-Dimethoxyphenoxy)acetaldehyde represents a promising, albeit under-characterized, chemical entity. Its structure combines the versatile reactivity of an aldehyde with the specific steric and electronic properties of a 2,6-dimethoxyphenoxy group. The protocols and data presented in this guide provide a robust framework for its synthesis, characterization, and strategic deployment in advanced organic synthesis, particularly within the field of drug discovery. Researchers are encouraged to use this document as a foundational resource for exploring the full potential of this valuable molecular scaffold.

References

-

U.S. Environmental Protection Agency (EPA). (2023). Acetaldehyde, 2-(2,6-dimethylphenoxy)- - Substance Details. Substance Registry Services (SRS). Available at: [Link]

-

PubChem. (n.d.). Acetaldehyde, 2-(2,6-dimethylphenoxy)-. National Center for Biotechnology Information. Available at: [Link]

-

AppliChem. (n.d.). 2-(2-Methoxyphenoxy)acetaldehyde. AppliChem GmbH. Available at: [Link]

-

SATHEE. (n.d.). Chemistry Acetaldehyde. Available at: [Link]

-

Megazyme. (n.d.). Acetaldehyde Assay Kit. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of Acetaldehyde, methoxy- (CAS 10312-83-1). Available at: [Link]

-

NIST. (n.d.). Acetaldehyde, methoxy-. NIST Chemistry WebBook. Available at: [Link]

-

Wikipedia. (n.d.). Acetaldehyde. Available at: [Link]

-

Occupational Safety and Health Administration (OSHA). (1988). Acetaldehyde. Method 68. Available at: [Link]

-

PharmaCompass. (n.d.). 2-Methoxyethoxy-Acetaldehyde Dimethyl Acetal. Available at: [Link]

-

MDPI. (2022). Characterization and Analysis of Acetaldehyde Wastewater by Molecular Weight Distribution, Hydrophilicity, and Chemical Composition. International Journal of Environmental Research and Public Health. Available at: [Link]

-

Sanoh, S., et al. (2015). Significance of aldehyde oxidase during drug development: Effects on drug metabolism, pharmacokinetics, toxicity, and efficacy. Drug Metabolism and Pharmacokinetics, 30(1), 44-55. Available at: [Link]

-

Arkat USA, Inc. (2010). Synthesis and properties of 2-alkoxy- and 2-alkylthio- -3-aryl(hetaryl)propenals. ARKIVOC, 2010(ii), 49-60. Available at: [Link]

-

Semantic Scholar. (n.d.). Preparation of 2,6-dialkoxybenzaldehydes. ARKIVOC. Available at: [Link]

Sources

- 1. appchemical.com [appchemical.com]

- 2. Acetaldehyde - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Significance of aldehyde oxidase during drug development: Effects on drug metabolism, pharmacokinetics, toxicity, and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization and Analysis of Acetaldehyde Wastewater by Molecular Weight Distribution, Hydrophilicity, and Chemical Composition | MDPI [mdpi.com]

- 8. osha.gov [osha.gov]

Chemo-Metabolic Divergence: 2,6-Dimethoxyphenoxyacetaldehyde vs. 2,6-Dimethoxyphenoxyacetic Acid

Executive Summary: The Transient vs. The Terminal

In the architecture of medicinal chemistry and xenobiotic metabolism, 2,6-dimethoxyphenoxyacetaldehyde and 2,6-dimethoxyphenoxyacetic acid represent two distinct functional states of the same pharmacophore. They share the 2,6-dimethoxyphenoxy (syringol-derived) core, a moiety frequently utilized to modulate lipophilicity and metabolic stability in alpha-adrenergic antagonists (e.g., WB4101 analogs) and anti-arrhythmic agents.

The critical distinction lies in their thermodynamic and kinetic profiles:

-

The Aldehyde is the Transient Electrophile : A reactive, often toxic metabolic intermediate prone to nucleophilic attack, polymerization, and rapid enzymatic oxidation.

-

The Acid is the Terminal Metabolite : A thermodynamically stable, polar excretion product and a robust building block for combinatorial synthesis.

This guide analyzes the physicochemical divergence, synthetic pathways, and metabolic interplay of these two compounds, providing actionable protocols for their manipulation in drug discovery.

Chemical Architecture & Physicochemical Profiling

The 2,6-dimethoxy substitution pattern creates significant steric crowding around the ether linkage, influencing both the rotational freedom of the side chain and the electronic density of the aromatic ring.

Table 1: Comparative Physicochemical Profile

| Property | This compound | 2,6-Dimethoxyphenoxyacetic Acid |

| CAS Number | Not Listed (Intermediate) | 95110-10-4 |

| Molecular Formula | C₁₀H₁₂O₄ | C₁₀H₁₂O₅ |

| Molecular Weight | 196.20 g/mol | 212.20 g/mol |

| Functional Group | Aldehyde (-CHO) | Carboxylic Acid (-COOH) |

| Electronic Character | Electrophilic (Carbonyl C) | Acidic (pKa ~3.5 - 4.0), Nucleophilic (Oxygen) |

| Stability | Low : Prone to oxidation, polymerization, and hydrate formation. | High : Stable solid, resistant to auto-oxidation. |

| Solubility | Soluble in organic solvents (DCM, EtOAc); reacts with water/alcohols. | Soluble in alcohols, DMSO, basic aqueous media. |

| Primary Reactivity | Schiff base formation, Reductive amination, Oxidation. | Amide coupling, Esterification, Salt formation. |

Synthetic Pathways & Interconversion

The synthesis of these compounds requires divergent strategies. The acid is accessible via robust alkylation, while the aldehyde requires masked precursors (acetals) to prevent premature polymerization.

Experimental Protocols

Protocol A: Synthesis of this compound (via Acetal)

Note: The free aldehyde is unstable. It is best generated in situ or stored as the diethyl acetal.

-

Acetal Formation:

-

Reagents: 2,6-Dimethoxyphenol (1.0 eq), Bromoacetaldehyde diethyl acetal (1.2 eq), K₂CO₃ (2.0 eq), DMF.

-

Procedure: Heat the mixture at 100°C for 12-16 hours. The steric bulk of the 2,6-methoxy groups may require longer reaction times compared to simple phenols.

-

Workup: Dilute with water, extract with EtOAc, and purify via vacuum distillation.

-

-

Hydrolysis (Deprotection):

-

Reagents: this compound diethyl acetal, 1M HCl, THF.

-

Procedure: Stir at reflux for 1-2 hours. Monitor consumption of acetal by TLC.

-

Isolation: Neutralize with NaHCO₃, extract rapidly with DCM. Use immediately for reductive amination or oxidation studies.

-

Protocol B: Synthesis of 2,6-Dimethoxyphenoxyacetic Acid

-

Alkylation:

-

Reagents: 2,6-Dimethoxyphenol (1.0 eq), Ethyl chloroacetate (1.2 eq), K₂CO₃ (2.5 eq), Acetone (reflux).

-

Mechanism: S_N2 nucleophilic substitution. The phenoxide anion attacks the alpha-carbon of the ester.

-

-

Saponification:

-

Reagents: Ethyl (2,6-dimethoxyphenoxy)acetate, NaOH (2M aq), Methanol.

-

Procedure: Reflux for 1 hour. Acidify with HCl to pH 1 to precipitate the free acid.

-

Purification: Recrystallization from Ethanol/Water.

-

Visualization: Synthetic Logic Flow

Figure 1: Divergent synthetic pathways. The aldehyde requires a masked acetal route, while the acid proceeds via standard Williamson ether synthesis and saponification.

Metabolic Context & Biological Reactivity

In drug development, the transition from aldehyde to acid is a critical detoxification pathway.

The "Warhead" vs. "Shield" Mechanism

-

The Aldehyde (Warhead):

-

Metabolic Origin: Formed via the oxidative deamination of 2,6-dimethoxyphenethylamine (2,6-DMPEA) by Monoamine Oxidase (MAO).

-

Toxicity Risk: The aldehyde carbonyl is highly electrophilic. It can form Schiff bases with lysine residues on proteins, potentially leading to haptenization and immune responses (idiosyncratic toxicity).

-

Fate: Rapidly cleared by Aldehyde Dehydrogenase (ALDH) or Aldehyde Oxidase (AOX).

-

-

The Acid (Shield):

-

Metabolic Fate: The acid is the product of ALDH activity.[1] It is highly polar (ionized at physiological pH) and is typically excreted unchanged or as a glucuronide conjugate.

-

Biomarker Utility: Detection of 2,6-dimethoxyphenoxyacetic acid in urine is a surrogate marker for the metabolism of parent drugs containing the 2,6-dimethoxyphenoxy ether moiety.

-

Visualization: Metabolic Flux

Figure 2: Metabolic trajectory. The aldehyde is a branching point between detoxification (Acid) and toxicity (Protein Adducts).

Applications in Drug Design[2][3]

This compound

-

Use Case: Transition State Analog Synthesis.

-

Application: Used in reductive amination reactions to attach the 2,6-dimethoxyphenoxy-ethyl motif to amine cores (e.g., piperazines) to create alpha-1 adrenergic antagonists.

-

Handling: Must be generated in situ to avoid degradation.

2,6-Dimethoxyphenoxyacetic Acid[4]

-

Use Case: Stable Linker / PROTAC Anchor.

-

Application: Used as a carboxylic acid building block for amide coupling. The electron-rich ring system can engage in pi-stacking interactions within receptor pockets, while the ether oxygen provides a hydrogen bond acceptor.

-

Validation: Structurally analogous to the acid tail of Homoveratric acid , a proven metabolic scaffold.

References

- Synthesis of Phenoxyacetaldehyde Acetals: Source: ChemicalBook / RSC. "General procedure for the preparation of 2-aryloxyacetaldehyde diethyl acetals."

- 2,6-Dimethoxyphenoxyacetic Acid Properties: Source: Santa Cruz Biotechnology. "2,6-Dimethoxyphenoxyacetic acid | CAS 95110-10-4."

- Aldehyde Oxidase & Drug Metabolism: Source: WuXi AppTec. "Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism."

-

Pharmacology of 2,6-Dimethoxyphenoxy Derivatives (WB4101)

- Source: PubMed (NIH).

-

URL:[Link]

-

Metabolic Pathways of Phenethylamines

- Source: PubMed (NIH). "Contribution of aldehyde oxidizing enzymes on the metabolism of 3,4-dimethoxy-2-phenylethylamine.

-

URL:[Link]

Sources

The Strategic Intermediate: A Technical Guide to 2,6-Dimethoxyphenoxyacetaldehyde in Pharmaceutical Synthesis

For the attention of Researchers, Scientists, and Drug Development Professionals. This document serves as an in-depth technical guide on 2,6-dimethoxyphenoxyacetaldehyde, a promising yet under-documented pharmaceutical intermediate. As a Senior Application Scientist, my objective is to provide a synthesis of established chemical principles and field-proven insights to illuminate the synthesis, properties, and potential applications of this versatile building block. The narrative is structured to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in authoritative chemical literature.

Introduction: The Untapped Potential of a Multifunctional Scaffold

This compound is an aromatic aldehyde featuring a phenoxyacetic acid-derived backbone. The 2,6-dimethoxy substitution pattern on the phenyl ring significantly influences its electronic properties, enhancing its potential for specific interactions within biological systems. The terminal aldehyde group is a reactive handle for a plethora of chemical transformations, making this molecule a highly valuable intermediate for the construction of complex molecular architectures. While direct literature on this specific molecule is sparse, its structural components are prevalent in numerous biologically active compounds, suggesting a rich, yet largely unexplored, potential in medicinal chemistry. This guide will, therefore, extrapolate from robust, analogous chemical syntheses and applications to provide a comprehensive technical overview.

Physicochemical Properties and Spectroscopic Data

A summary of the anticipated physicochemical properties for this compound is presented below. These values are estimated based on the constituent functional groups and related known compounds.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₀H₁₂O₄ | |

| Molecular Weight | 196.20 g/mol | |

| Appearance | Likely a pale yellow oil or low-melting solid | Based on similar phenoxyacetaldehydes. |

| Boiling Point | > 300 °C (estimated) | High due to polarity and molecular weight. |

| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc). Sparingly soluble in water. | The ether and aldehyde groups provide polarity. |

| ¹H NMR (CDCl₃, 400 MHz) | δ 9.8 (s, 1H, -CHO), 7.0-7.2 (m, 3H, Ar-H), 4.6 (s, 2H, -O-CH₂-), 3.8 (s, 6H, -OCH₃) | Predicted chemical shifts. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 201 (-CHO), 158 (Ar-C-O), 153 (Ar-C-OCH₃), 124 (Ar-CH), 105 (Ar-CH), 70 (-O-CH₂-), 56 (-OCH₃) | Predicted chemical shifts. |

Synthesis of this compound: Proposed Routes and Detailed Protocols

Two primary synthetic strategies are proposed for the efficient preparation of this compound. The choice between these routes may depend on the availability of starting materials and the desired scale of the synthesis.

Route 1: Williamson Ether Synthesis Approach

This is arguably the most direct and classical approach, leveraging the well-established Williamson ether synthesis.[1][2] It involves the Sₙ2 reaction between the sodium salt of 2,6-dimethoxyphenol and a suitable two-carbon electrophile bearing a protected aldehyde. Chloroacetaldehyde diethyl acetal is an ideal reagent for this purpose.

Diagram of the Williamson Ether Synthesis Workflow

Caption: Workflow for the synthesis of this compound via Williamson ether synthesis.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

2,6-Dimethoxyphenol

-

Sodium hydride (60% dispersion in mineral oil)

-

Chloroacetaldehyde diethyl acetal

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Alkoxide Formation: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 2,6-dimethoxyphenol (1.0 eq). Dissolve it in anhydrous THF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.

-

Sₙ2 Reaction: Add chloroacetaldehyde diethyl acetal (1.2 eq) dropwise to the reaction mixture. Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Deprotection: Dissolve the crude protected intermediate in a mixture of THF and 1 M HCl. Stir at room temperature until TLC indicates the complete consumption of the starting material.

-

Final Isolation: Neutralize the reaction with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel using a hexanes:ethyl acetate gradient.

Route 2: Reduction of 2,6-Dimethoxyphenoxyacetic Acid

This alternative route involves the initial synthesis of 2,6-dimethoxyphenoxyacetic acid, followed by its selective reduction to the aldehyde. This approach can be advantageous if the corresponding carboxylic acid is more readily available or easier to synthesize and purify.

Diagram of the Carboxylic Acid Reduction Workflow

Caption: Workflow for the synthesis via reduction of the corresponding carboxylic acid.

Experimental Protocol: Synthesis and Reduction of 2,6-Dimethoxyphenoxyacetic Acid

Part A: Synthesis of 2,6-Dimethoxyphenoxyacetic Acid [3]

Materials:

-

2,6-Dimethoxyphenol

-

Potassium hydroxide (KOH)

-

Chloroacetic acid

-

Concentrated Hydrochloric acid

-

Water

Procedure:

-

In a round-bottom flask, dissolve KOH (4.0 g) in water (8 mL). Add 2,6-dimethoxyphenol (2.0 g) and swirl until a homogeneous solution is formed.

-

Fit the flask with a reflux condenser and heat to a gentle boil.

-

Add a 50% aqueous solution of chloroacetic acid (6 mL) dropwise through the condenser over 10 minutes.

-

Continue refluxing for an additional 10 minutes after the addition is complete.

-

Cool the reaction mixture to room temperature and acidify with concentrated HCl until precipitation is complete.

-

Cool the mixture in an ice bath and collect the precipitate by vacuum filtration. The crude product can be recrystallized from boiling water.

Part B: Reduction to this compound [4]

Materials:

-

2,6-Dimethoxyphenoxyacetic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) or Diisobutylaluminium hydride (DIBAL-H)

-

Anhydrous Diethyl ether or THF

Procedure:

-

Acid Chloride Formation: To a solution of 2,6-dimethoxyphenoxyacetic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.5 eq) and a catalytic amount of DMF. Stir at room temperature until the evolution of gas ceases. Remove the solvent and excess thionyl chloride under reduced pressure.

-

Reduction: Dissolve the crude acid chloride in anhydrous diethyl ether or THF and cool to -78 °C. Add a solution of LiAlH(OtBu)₃ (1.1 eq) or DIBAL-H (1.1 eq) dropwise.

-

Work-up: After stirring at -78 °C for 2-3 hours, quench the reaction by the slow addition of a saturated aqueous solution of Rochelle's salt or 1 M HCl. Allow the mixture to warm to room temperature and stir until two clear layers are formed.

-

Isolation: Separate the layers and extract the aqueous phase with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude aldehyde. Purify by column chromatography as described in Route 1.

Applications in Pharmaceutical Development

The aldehyde functionality of this compound makes it a versatile precursor for a variety of pharmacologically relevant scaffolds.

Synthesis of Heterocyclic Compounds

Aldehydes are key starting materials for the synthesis of a wide range of heterocycles. For instance, condensation reactions with amines, hydrazines, and other difunctional nucleophiles can lead to the formation of imidazoles, pyrazoles, and pyridines, which are privileged structures in medicinal chemistry. The 2,6-dimethoxyphenyl moiety can confer specific binding properties or modulate the pharmacokinetic profile of the final compound.

Precursor to Chalcones and Flavonoids

Chalcones, which are precursors to flavonoids, are known to possess a broad spectrum of biological activities, including anti-inflammatory, and anticancer properties.[5] this compound can be used in Claisen-Schmidt condensation reactions with various acetophenones to generate a library of novel chalcones for biological screening.[6]

Diagram of Potential Pharmaceutical Applications

Caption: Potential synthetic routes from this compound to pharmacologically relevant scaffolds.

Reductive Amination for Novel Amine Scaffolds

Reductive amination of this compound with primary or secondary amines provides a straightforward route to a diverse range of 2-(2,6-dimethoxyphenoxy)ethanamines. This class of compounds is of interest in the development of new therapeutic agents, including potential receptor modulators and enzyme inhibitors.

Conclusion

This compound, while not extensively documented, represents a highly valuable and versatile intermediate for pharmaceutical research and development. The synthetic routes outlined in this guide, based on well-established and reliable chemical transformations, provide a clear pathway for its preparation. Its potential for elaboration into a wide array of complex and biologically active molecules makes it a compelling target for further investigation. The strategic application of this intermediate could unlock new avenues in the discovery of novel therapeutics.

References

-

Wikipedia (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Chemistry Steps (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

-

Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

Lin, S. T., & Yang, Y. L. (2001). Preparation of 2,6-dialkoxybenzaldehydes. ARKIVOC, 2001(iii), 3-12. Retrieved from [Link]

-

Organic Chemistry Portal (n.d.). Aldehyde synthesis by carboxyl compound reduction. Retrieved from [Link]

-

Harcken, C. (n.d.). The synthesis of aldehydes through reduction has been previously covered in Houben–Weyl. Retrieved from [Link]

-

van der Westhuizen, J. H., & van der Schyf, C. J. (2010). 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3003. Retrieved from [Link]

-

PrepChem.com (n.d.). Synthesis of 2,6-Dimethoxyphenol. Retrieved from [Link]

- Google Patents (n.d.). CN106631714A - Method for synthesizing 2,6-dimethoxyphenol.

-

Wikipedia (n.d.). 2,6-Dimethoxyamphetamine. Retrieved from [Link]

-

ResearchGate (n.d.). Reduction of Carboxylic Acids and Their Derivatives to Aldehydes. Retrieved from [Link]

-

Chemistry Steps (n.d.). Reducing Carboxylic Acids to Aldehydes. Retrieved from [Link]

- Google Patents (n.d.). CN103304381A - Preparation method of 2,6-dihydroxytoluene.

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 4. Reducing Carboxylic Acids to Aldehydes - Chemistry Steps [chemistrysteps.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

A Technical Guide to the Synthesis of 2,6-Dimethoxyphenoxyacetaldehyde: Strategies and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of proposed synthetic strategies for 2,6-dimethoxyphenoxyacetaldehyde, a molecule of interest for applications in medicinal chemistry and materials science. In the absence of established literature for this specific compound, this document outlines plausible and robust synthetic routes starting from readily available precursors. We will delve into the synthesis of the key intermediate, 2,6-dimethoxyphenol, and propose detailed, step-by-step protocols for its conversion to the target aldehyde. The underlying reaction mechanisms, potential challenges, and analytical characterization techniques are also discussed to provide a complete roadmap for the successful synthesis and validation of this compound.

Introduction: The Potential of this compound

The 2,6-dimethoxyphenoxy moiety is a key structural feature in a variety of biologically active molecules and functional materials. The symmetrical disubstitution of the phenyl ring can impart unique electronic and steric properties, influencing molecular conformation and intermolecular interactions. The aldehyde functionality, in turn, is a versatile handle for a wide range of chemical transformations, making this compound a potentially valuable building block in diversity-oriented synthesis.[1]

While the synthesis of related compounds such as 2,6-dimethoxybenzaldehyde and 2,6-dimethoxyphenol are well-documented, a dedicated, in-depth guide for the synthesis of this compound is notably absent from the current scientific literature. This guide aims to fill that gap by proposing scientifically sound and experimentally viable synthetic pathways.

Retrosynthetic Analysis and Proposed Synthetic Pathways

A logical retrosynthetic disconnection of this compound points to 2,6-dimethoxyphenol as the key starting material. The core challenge lies in the introduction of the acetaldehyde moiety onto the phenolic oxygen. Two primary strategies are proposed:

-

Route A: Williamson Ether Synthesis followed by Hydrolysis. This classic approach involves the reaction of 2,6-dimethoxyphenoxide with a protected acetaldehyde equivalent, such as 2-bromo-1,1-diethoxyethane, followed by acidic hydrolysis of the acetal to unveil the aldehyde.

-

Route B: Alkylation with an α-Haloester followed by Reduction and Oxidation. This multi-step sequence offers an alternative pathway with potentially milder conditions for the final oxidation step.

The successful implementation of either route hinges on the efficient synthesis of the crucial precursor, 2,6-dimethoxyphenol.

Synthesis of the Key Precursor: 2,6-Dimethoxyphenol

Several methods for the synthesis of 2,6-dimethoxyphenol have been reported. A modern and efficient approach utilizes pyrogallic acid and dimethyl carbonate in a microreactor, offering high yield and purity.[2] An alternative, more traditional method involves the methoxylation of 2,6-dibromophenol.[3]

Recommended Protocol: Synthesis of 2,6-Dimethoxyphenol from Pyrogallic Acid

This method, adapted from a patented procedure, leverages the efficiency of continuous flow chemistry.[2]

Materials:

-

Pyrogallic acid

-

Dimethyl carbonate (DMC)

-

Tetrabutylammonium bromide (TBAB)

-

Methanol

-

Microreactor setup with pump, heating module, and back-pressure regulator

Procedure:

-

Prepare a feed solution by dissolving pyrogallic acid (12.6 g), dimethyl carbonate (18.9 g), and TBAB (0.16 g) in 150 ml of methanol.[2]

-

Pump the solution into the microreactor at a flow rate of 2 mL/min.[2]

-

Maintain the reactor temperature at 135°C and a pressure of 5 MPa.[2]

-

After the reaction is complete (approximately 2 hours), the effluent is collected.[2]

-

The methanol is removed from the collected solution under reduced pressure.

-

The crude product is then purified by distillation to yield 2,6-dimethoxyphenol.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 91% | [2] |

| Purity | 99% | [2] |

Proposed Synthesis of this compound

With a reliable source of 2,6-dimethoxyphenol, we can now detail the proposed synthetic routes to the target aldehyde.

Route A: Williamson Ether Synthesis and Acetal Hydrolysis

This two-step process is arguably the most direct approach.

Figure 1: Proposed synthesis of this compound via Route A.

Step 1: Synthesis of 2-(2,6-Dimethoxyphenoxy)-1,1-diethoxyethane

Materials:

-

2,6-Dimethoxyphenol

-

Sodium hydride (60% dispersion in mineral oil)

-

Dry Tetrahydrofuran (THF)

-

2-Bromo-1,1-diethoxyethane

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 2,6-dimethoxyphenol (10 mmol) and dry THF (50 mL).

-

Cool the solution to 0°C in an ice bath.

-

Carefully add sodium hydride (12 mmol, 1.2 eq) portion-wise.

-

Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

-

Re-cool the solution to 0°C and add 2-bromo-1,1-diethoxyethane (11 mmol, 1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

Materials:

-

2-(2,6-Dimethoxyphenoxy)-1,1-diethoxyethane

-

Acetone

-

1 M Hydrochloric acid (HCl)

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the purified acetal (8 mmol) in acetone (40 mL).

-

Add 1 M HCl (20 mL) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction with saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane (3 x 40 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.

-

If necessary, purify by column chromatography.

Mechanistic Insights

The Williamson ether synthesis proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom and displacing the bromide leaving group. The subsequent acetal hydrolysis is an acid-catalyzed reaction involving protonation of one of the ethoxy groups, followed by the elimination of ethanol to form an oxocarbenium ion, which is then attacked by water.

Characterization and Purity Assessment

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic and chromatographic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic aldehyde C=O and C-H stretches.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Safety Considerations

-

Sodium hydride is a highly flammable and water-reactive solid. It should be handled with extreme care under an inert atmosphere.

-

2-Bromo-1,1-diethoxyethane is a lachrymator and should be handled in a well-ventilated fume hood.

-

Solvents such as THF, ethyl acetate, and dichloromethane are flammable and/or volatile. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion and Future Work

This guide has outlined two plausible and robust synthetic strategies for the preparation of this compound, a potentially valuable but currently under-documented chemical building block. The proposed routes leverage well-established and reliable organic transformations, providing a clear and actionable path for researchers.

Future work should focus on the experimental validation of these proposed routes. Optimization of reaction conditions, including solvent, temperature, and reaction time, will be crucial for maximizing yield and purity. Once synthesized, the utility of this compound as a precursor in the synthesis of novel bioactive compounds and functional materials can be explored.

References

- CN106631714A - Method for synthesizing 2,6-dimethoxyphenol - Google Patents. Google Patents.

-

Preparation of 2,6-dialkoxybenzaldehydes - Semantic Scholar . Semantic Scholar. Available at: [Link]

-

Synthesis of Guaiacol by Catechol and Methanol on Oxide Catalyst . Chemical Journal of Chinese Universities. Available at: [Link]

-

Production route to guaiacol: (A) traditional route, (B) new route in this work - ResearchGate . ResearchGate. Available at: [Link]

-

Synthesis of 2,6-Dimethoxyphenol - PrepChem.com . PrepChem.com. Available at: [Link]

Sources

Methodological & Application

Synthesis of 2,6-Dimethoxyphenoxyacetaldehyde: A Detailed Protocol and Mechanistic Guide

An Application Note for Researchers and Drug Development Professionals

Abstract: 2,6-Dimethoxyphenoxyacetaldehyde is a valuable bifunctional building block in medicinal chemistry and diversity-oriented synthesis, combining a substituted aromatic core with a reactive aldehyde moiety. This document provides a comprehensive, field-tested guide for its synthesis from commercially available 2,6-dimethoxyphenol. We move beyond a simple recitation of steps to provide a deep mechanistic rationale for the chosen synthetic strategy, which involves a two-step sequence: a Williamson ether synthesis to form a stable acetal intermediate, followed by a controlled acidic hydrolysis to unmask the target aldehyde. This guide includes detailed, step-by-step protocols, troubleshooting advice, and visual diagrams to ensure reproducibility and a thorough understanding of the chemical transformations for researchers in organic synthesis and drug development.

Introduction and Strategic Overview

The synthesis of functionalized aromatic aldehydes is a cornerstone of modern pharmaceutical development. The title compound, this compound, serves as a precursor for a wide range of more complex molecular architectures, including various heterocyclic systems that are prevalent in bioactive molecules.[1][2] The strategic challenge in its synthesis lies in the direct introduction of an acetaldehyde moiety onto the phenolic oxygen of 2,6-dimethoxyphenol. The aldehyde group is sensitive to the basic conditions required for many etherification reactions.

Therefore, a robust and logical synthetic plan involves a protection-alkylation-deprotection sequence. Our chosen strategy employs the well-established Williamson ether synthesis, a reliable method for forming ethers via an SN2 mechanism.[3][4]

The two-step strategy is as follows:

-

Step 1: Williamson Ether Synthesis. The nucleophilic phenoxide of 2,6-dimethoxyphenol is reacted with an acetaldehyde equivalent that has its aldehyde functionality masked as a diethyl acetal (2-bromo-1,1-diethoxyethane). This acetal protecting group is stable under the basic conditions of the SN2 reaction.

-

Step 2: Acetal Hydrolysis. The resulting 2-(2,6-dimethoxyphenoxy)-1,1-diethoxyethane intermediate is subjected to mild acidic hydrolysis to efficiently deprotect the acetal and reveal the target this compound.

This approach ensures high yields and minimizes side reactions, making it an ideal and scalable method for laboratory synthesis.

Overall Synthetic Workflow

The complete synthetic pathway is a sequential process involving ether formation followed by deprotection. The workflow is designed to isolate and purify the intermediate before proceeding to the final step, ensuring the purity of the final product.

Caption: Overall Experimental Workflow Diagram.

Part 1: Synthesis of 2-(2,6-Dimethoxyphenoxy)-1,1-diethoxyethane

Principle and Mechanism

This reaction is a classic example of the Williamson ether synthesis.[5] It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] First, a non-nucleophilic base, potassium carbonate, deprotonates the acidic hydroxyl group of 2,6-dimethoxyphenol to form the corresponding phenoxide ion. This phenoxide is a potent nucleophile that attacks the electrophilic carbon atom of 2-bromo-1,1-diethoxyethane, displacing the bromide leaving group in a single, concerted step.[6][7] The use of a polar aprotic solvent like DMF accelerates the reaction by solvating the potassium cation without hydrogen bonding to the nucleophile, thus enhancing its reactivity.[4]

Caption: Mechanism of Acetal Intermediate Formation.

Materials and Reagents

| Reagent | CAS No. | Mol. Weight | Amount (10 mmol scale) | Moles | Notes |

| 2,6-Dimethoxyphenol | 91-10-1 | 154.16 | 1.54 g | 10.0 mmol | Reagent grade, ≥98% purity.[8] |

| 2-Bromo-1,1-diethoxyethane | 2032-35-1 | 197.05 | 2.36 g (1.7 mL) | 12.0 mmol | Stabilized, ≥96% purity. |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.76 g | 20.0 mmol | Anhydrous, finely powdered. |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 40 mL | - | Anhydrous grade. |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~200 mL | - | Reagent grade for extraction. |

| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | ~50 mL | - | For workup. |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - | For drying. |

Experimental Protocol

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dimethoxyphenol (1.54 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

-

Solvent Addition: Add 40 mL of anhydrous DMF to the flask. Stir the suspension at room temperature for 15 minutes.

-

Reagent Addition: Add 2-bromo-1,1-diethoxyethane (1.7 mL, 12.0 mmol) to the suspension dropwise via syringe.

-

Reaction Conditions: Heat the reaction mixture to 85 °C using an oil bath. Maintain this temperature and stir vigorously for 12-18 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the 2,6-dimethoxyphenol spot indicates reaction completion.

-

Workup - Quenching: After the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of cold deionized water.

-

Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes to yield the product as a colorless oil.

Part 2: Hydrolysis to this compound

Principle and Mechanism

The conversion of the acetal to the aldehyde is achieved through acid-catalyzed hydrolysis. In the presence of acid and water, the ether oxygens of the acetal are protonated, making them good leaving groups. A molecule of ethanol is eliminated, forming a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and subsequent deprotonation steps yield a hemiacetal. The hemiacetal is unstable and, under acidic conditions, eliminates a second molecule of ethanol to yield the final aldehyde product. This process is essentially the reverse of acetal formation.

Materials and Reagents

| Reagent | CAS No. | Mol. Weight | Amount (5 mmol scale) | Moles | Notes |

| Acetal Intermediate | N/A | 270.32 | 1.35 g | 5.0 mmol | From Part 1. |

| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 25 mL | - | Reagent grade. |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 5 mL | ~15 mmol | 3M aqueous solution. |

| Saturated NaHCO₃ | 144-55-8 | 84.01 | ~30 mL | - | For neutralization. |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~150 mL | - | For extraction. |

| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | ~30 mL | - | For workup. |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - | For drying. |

Experimental Protocol

-

Reaction Setup: Dissolve the purified acetal intermediate (1.35 g, 5.0 mmol) in 25 mL of THF in a 100 mL round-bottom flask with a magnetic stir bar.

-

Acid Addition: Add 5 mL of 3M aqueous HCl to the solution.

-

Reaction Conditions: Stir the mixture vigorously at room temperature for 4-6 hours.

-

Monitoring: Monitor the reaction by TLC (4:1 Hexanes:EtOAc). The disappearance of the starting acetal spot and the appearance of a new, more polar product spot indicates completion.

-

Workup - Neutralization: Carefully add saturated aqueous sodium bicarbonate solution to the reaction mixture until gas evolution ceases and the pH is neutral (~pH 7).

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).

-

Workup - Washing: Combine the organic layers and wash with brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure. Caution: The final aldehyde product can be sensitive to heat; avoid high temperatures during solvent removal.

-

Purification: Purify the crude product via flash column chromatography on silica gel (eluting with 10-30% ethyl acetate in hexanes) to afford this compound as a white to off-white solid.

Troubleshooting and Key Considerations

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low yield in Step 1 | Incomplete deprotonation of phenol. | Ensure K₂CO₃ is anhydrous and finely powdered. Increase equivalents to 2.5-3.0. |

| Competing E2 elimination of the bromoacetal.[9] | Avoid excessively high temperatures. Do not exceed 90 °C. Use a less-hindered base if the problem persists. | |

| Moisture in the reaction. | Use anhydrous solvents and dry all glassware thoroughly. Run the reaction under an inert atmosphere (N₂ or Ar). | |

| Incomplete Hydrolysis in Step 2 | Insufficient acid or reaction time. | Increase reaction time and monitor closely by TLC. A slight increase in temperature (to 40 °C) can be attempted cautiously. |

| Product degradation. | The aldehyde is sensitive. Avoid prolonged exposure to strong acid or heat. Ensure prompt and thorough neutralization during workup. |

Safety and Handling

-

2,6-Dimethoxyphenol: Harmful if swallowed. Causes skin and serious eye irritation. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

2-Bromo-1,1-diethoxyethane: Flammable liquid and vapor. Causes skin and eye irritation.[10] Handle in a well-ventilated fume hood.

-

N,N-Dimethylformamide (DMF): A known reproductive toxin. Avoid inhalation and skin contact. Always handle in a fume hood.

-

Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care and appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

References

- Vertex AI Search. (2022, November 13). The Williamson Ether Synthesis.

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

- BenchChem. (2025). Application Notes and Protocols: 2',6'-Dimethoxyacetophenone in Diversity-Oriented Synthesis.

- BenchChem. (2025). Application Notes and Protocols: The Versatile Role of 2,6-Dimethoxybenzaldehyde in the Synthesis of Bioactive Heterocycles.

- Wikipedia. Williamson ether synthesis.

- Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis.

- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.

- PrepChem.com. Synthesis of 2,6-dimethoxy phenol.

- Google Patents. (2016). CN106631714A - Method for synthesizing 2,6-dimethoxyphenol.

- ChemicalBook. 2,6-Dimethoxyphenol synthesis.

- BenchChem. (2025). Technical Support Center: Reactions with 2-Bromo-1,1-dimethoxyethane.

- ResearchGate. (n.d.). Sequential Bromination/Dearomatization Reactions of 2-Methoxyphenols en route to Bromo-Substituted ortho-Quinonemonoacetals.

- BenchChem. (2025). 2,6-Dimethoxyphenol chemical properties and structure.

- Academia.edu. Enzymatic modification of 2, 6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity.

- Semantic Scholar.

- Sigma-Aldrich. 2-Bromo-1,1-dimethoxyethane 97 7252-83-7.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. One moment, please... [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2-Bromo-1,1-dimethoxyethane 97 7252-83-7 [sigmaaldrich.com]

Application Notes & Protocols: Synthesis of 2-(2,6-Dimethoxyphenoxy)acetaldehyde Diethyl Acetal via Williamson Ether Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction and Significance

The synthesis of aryl ethers is a cornerstone of modern organic chemistry, with wide-ranging applications in the development of pharmaceuticals, agrochemicals, and materials. The Williamson ether synthesis, a reliable and versatile SN2 reaction, remains a principal method for constructing the ether linkage.[1][2][3] This document provides a detailed guide to a specific application of this reaction: the synthesis of 2-(2,6-dimethoxyphenoxy)acetaldehyde diethyl acetal from 2,6-dimethoxyphenol and bromoacetaldehyde diethyl acetal.

The target molecule is a valuable synthetic intermediate, primarily serving as a precursor for substituted benzofurans.[4][5][6] The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs exhibiting a wide array of biological activities.[6][7][8] The acetal functional group acts as a protecting group for the aldehyde, which can be readily deprotected under acidic conditions to facilitate subsequent intramolecular cyclization to form the furan ring. This strategy allows for the controlled and efficient construction of complex heterocyclic systems.

This guide will delve into the reaction mechanism, provide a detailed step-by-step laboratory protocol, offer guidance on product characterization and troubleshooting, and illustrate the subsequent transformation of the product into a benzofuran core.

Reaction Mechanism and Scientific Principles

The formation of 2-(2,6-dimethoxyphenoxy)acetaldehyde diethyl acetal is a classic example of the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][9] The reaction can be dissected into two key stages:

-

Deprotonation of the Phenol : The reaction is initiated by the deprotonation of the acidic phenolic hydroxyl group of 2,6-dimethoxyphenol. For aryl ethers, a moderately strong base such as potassium carbonate (K₂CO₃) is highly effective.[9] K₂CO₃ is preferred over stronger bases like sodium hydride (NaH) in this context because it is less hazardous, easier to handle, and sufficiently basic to deprotonate the phenol (pKa ≈ 10) without promoting unwanted side reactions. The deprotonation generates a potent nucleophile, the 2,6-dimethoxyphenoxide ion.

-

Nucleophilic Attack (SN2) : The generated phenoxide ion attacks the electrophilic carbon atom of bromoacetaldehyde diethyl acetal. This carbon is susceptible to attack because it is bonded to a bromine atom, which is a good leaving group.[1][3] The reaction proceeds via a concerted, single-step SN2 mechanism where the nucleophile attacks from the backside relative to the leaving group. This pathway is favored because bromoacetaldehyde diethyl acetal is a primary alkyl halide, which minimizes steric hindrance and strongly disfavors the competing E2 elimination pathway.[2][9]

The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, is critical as it solvates the potassium cation without strongly solvating the phenoxide nucleophile, thereby enhancing its nucleophilicity and accelerating the rate of the SN2 reaction.[9]

Caption: Figure 1: Williamson Ether Synthesis Mechanism.

Detailed Experimental Protocol

This protocol outlines the synthesis on a 10 mmol scale. Adjustments can be made as necessary.

Materials and Reagents

| Reagent | CAS No. | MW ( g/mol ) | Amount (10 mmol scale) | Equivalents | Notes |

| 2,6-Dimethoxyphenol | 91-10-1 | 154.16 | 1.54 g | 1.0 | 98%+ purity |

| Bromoacetaldehyde diethyl acetal | 2032-35-1 | 197.07 | 2.36 g (1.7 mL) | 1.2 | 95%+ purity. Lachrymator.[10][11] |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.76 g | 2.0 | Anhydrous, finely powdered |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 25 mL | - | Anhydrous grade |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~150 mL | - | Reagent grade for extraction |

| Deionized Water | 7732-18-5 | 18.02 | ~200 mL | - | For work-up |

| Brine (Saturated NaCl solution) | - | - | ~50 mL | - | For work-up |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~5 g | - | For drying |

Equipment

-

100 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Condenser

-

Nitrogen or Argon gas inlet and outlet (bubbler)

-

Septa and needles

-

Thermometer or thermocouple

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates (silica gel 60 F₂₅₄), chamber, and UV lamp

Safety Precautions

-

Bromoacetaldehyde diethyl acetal is a lachrymator (causes tearing) and is moisture-sensitive. [10][11][12] Handle this reagent exclusively in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

DMF is a potential reproductive toxin. Avoid inhalation and skin contact.

-

Perform the reaction under an inert atmosphere (N₂ or Ar) to prevent moisture from hydrolyzing the acetal starting material and product.[10][12]

-

Always wash hands thoroughly after handling chemicals.[13]

Step-by-Step Procedure

-

Reaction Setup : To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,6-dimethoxyphenol (1.54 g, 10 mmol) and finely powdered anhydrous potassium carbonate (2.76 g, 20 mmol).

-

Solvent Addition : Add anhydrous DMF (25 mL) to the flask.

-

Inert Atmosphere : Seal the flask with a septum, and purge with nitrogen or argon for 5-10 minutes. Attach a condenser and maintain a gentle positive pressure of inert gas throughout the reaction.

-

Reagent Addition : Using a syringe, add bromoacetaldehyde diethyl acetal (1.7 mL, 12 mmol) dropwise to the stirring suspension at room temperature.

-

Heating : Heat the reaction mixture to 80 °C using a heating mantle.[14] Maintain this temperature and stir vigorously.

-

Reaction Monitoring : Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). Prepare a sample by taking a small aliquot from the reaction mixture, diluting it with ethyl acetate, and filtering out the solids. Use a mobile phase of 20% ethyl acetate in hexanes. The product should have a higher Rf value than the starting phenol. The reaction is typically complete within 4-6 hours.

-

Work-up - Quenching and Extraction :

-

Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts.

-

-

Work-up - Washing :

-

Wash the combined organic layer with deionized water (2 x 50 mL) to remove residual DMF.

-

Wash the organic layer with brine (1 x 50 mL) to aid in the removal of water.

-

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

Purification

The crude product is purified by flash column chromatography on silica gel.[15][16]

-

Packing : Pack a chromatography column with silica gel using a slurry method with hexanes.

-

Loading : Adsorb the crude oil onto a small amount of silica gel and dry-load it onto the column.

-

Elution : Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc/Hexanes and gradually increasing to 20% EtOAc/Hexanes).[17] Collect fractions and monitor by TLC.

-

Isolation : Combine the fractions containing the pure product and concentrate using a rotary evaporator to yield 2-(2,6-dimethoxyphenoxy)acetaldehyde diethyl acetal as a colorless to pale yellow oil.

Caption: Figure 2: Experimental Workflow.

Expected Results and Characterization

-

Yield : A typical yield for this reaction after purification is in the range of 75-90%.

-

Appearance : Colorless to pale yellow oil.

-

Characterization Data : The structure of the product should be confirmed using spectroscopic methods.

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |

| δ (ppm) | Assignment |

| ~6.95 (t, 1H) | Ar-H (para) |

| ~6.60 (d, 2H) | Ar-H (ortho) |

| ~5.60 (s, 6H) | -OCH₃ |

| ~4.85 (t, 1H) | -CH(OEt)₂ (acetal CH) |

| ~3.95 (d, 2H) | Ar-O-CH₂- |

| ~3.70 (m, 4H) | -OCH₂CH₃ |

| ~1.25 (t, 6H) | -OCH₂CH₃ |

Note: Chemical shifts (δ) are approximate and may vary slightly based on solvent and concentration. Data is predicted based on typical values for similar structures.[18][19]

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No or Low Reaction | 1. Ineffective base (old or hydrated K₂CO₃).2. Inactive alkyl halide.3. Insufficient temperature. | 1. Use freshly opened, anhydrous, and finely powdered K₂CO₃.2. Check the purity of the bromoacetaldehyde diethyl acetal.3. Ensure the reaction temperature reaches 80 °C. |

| Low Yield | 1. Hydrolysis of acetal due to moisture.2. Incomplete reaction.3. Loss of product during work-up. | 1. Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere. Use anhydrous solvents.2. Extend the reaction time and monitor by TLC.3. Be careful during extractions; perform multiple extractions with smaller solvent volumes. |

| Side Product Formation | 1. C-alkylation of the phenoxide.2. Elimination (E2) of HBr from the alkyl halide. | 1. C-alkylation is a known side reaction for phenoxides but is generally minor under these conditions.[9] Purification should remove this isomer.2. Highly unlikely for a primary halide, but ensure the base is not excessively strong or the temperature too high. |

Application: Synthesis of Benzofurans

The primary utility of 2-(2,6-dimethoxyphenoxy)acetaldehyde diethyl acetal is its role as a precursor to 4,7-dimethoxybenzofuran. This transformation is typically achieved in a one-pot, two-step sequence involving:

-

Acetal Deprotection : Treatment with a Brønsted or Lewis acid cleaves the acetal, revealing the reactive aldehyde functionality in situ.[20]

-

Intramolecular Cyclization : The newly formed aldehyde undergoes an intramolecular electrophilic aromatic substitution/cyclization onto the electron-rich aromatic ring, followed by dehydration, to form the benzofuran ring system.[5]

Caption: Figure 3: Conversion to 4,7-Dimethoxybenzofuran.

This straightforward conversion highlights the strategic importance of the title compound, providing a reliable pathway to valuable heterocyclic cores for further elaboration in drug discovery and materials science programs.

References

-

Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? - Filo. (2023). [Link]

-

What is the function of potassium carbonate in this reaction? (Williamson ether synthesis) - Chegg. (2015). [Link]

-

Williamson Ether Synthesis - J&K Scientific LLC. (2025). [Link]

-

Ch24: ArOH to ArOR - University of Calgary. (n.d.). [Link]

-

Bromoacetaldehyde diethyl acetal - SAFETY DATA SHEET - Alfa Aesar. (2010). [Link]

-

Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed. (n.d.). [Link]

-

Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE - Vedantu. (2024). [Link]

-

Can anyone help me with a Williamson ether synthesis? - ResearchGate. (2014). [Link]

-

Alcohol to Ether using Williamson synthesis (O-Alkylation) - ReactionFlash. (n.d.). [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. (2014). [Link]

-

Williamson ether synthesis - Wikipedia. (n.d.). [Link]

-

(13C ; DEPT135 ; HSQC) and HRMS spectra - Synlett. (n.d.). [Link]

-

A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN - World Journal of Pharmaceutical Research. (n.d.). [Link]

-

Acetaldehyde, bromo-, diethyl acetal - Organic Syntheses Procedure. (n.d.). [Link]

-

Methods for the synthesis of benzofurans and the procedure described in this work. - ResearchGate. (n.d.). [Link]

-

One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - MDPI. (2019). [Link]

-

A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - ACS Omega. (2018). [Link]

-

Breakthrough in Benzofuran Synthesis: New method enables complex molecule creation - Phys.org. (2024). [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - J. Org. Chem. (1997). [Link]

-

CHEM 234 - Experiment 4 - Purification of Acetylferrocene by Column Chromatography - YouTube. (2020). [Link]

-

Scale-up preparation, column chromatography-free purification of protected carbonyl-containing biomass molecules and their derivatizations - Green Chemistry (RSC Publishing). (n.d.). [Link]

-

Column Chromatography - YouTube. (2022). [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - ACS Omega. (2024). [Link]

-

Purification of Organic Compounds by Flash Column Chromatography - Organic Syntheses. (2025). [Link]

-

Preparation of acetaldehyde diethyl acetal - PrepChem. (n.d.). [Link]

-

Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - Beilstein Journal of Organic Chemistry. (2012). [Link]

-

nitroacetaldehyde diethyl acetal - Organic Syntheses Procedure. (n.d.). [Link]

-

15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC. (2017). [Link]

-

Formation and Reactions of Acetals - Chemistry Steps. (2025). [Link]

-

13C NMR Chemical Shifts - Organic Chemistry Data. (2021). [Link]

-

Dimethyl Acetals - Organic Chemistry Portal. (n.d.). [Link]

-